molecular formula C36H40N6O8S2 B573307 (H-gamma-Glu-cys-betana)2 CAS No. 165174-63-0

(H-gamma-Glu-cys-betana)2

Cat. No.: B573307
CAS No.: 165174-63-0
M. Wt: 748.87
InChI Key: DZBNLMYXPGRVSQ-KRCBVYEFSA-N
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Description

(H-gamma-Glu-cys-betana)2 is a synthetic compound with a complex structure involving gamma-glutamyl, cysteine, and betaine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (H-gamma-Glu-cys-betana)2 typically involves the stepwise assembly of its constituent amino acids and betaine. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl and cysteine residues are then coupled using peptide bond formation techniques, followed by the introduction of the betaine moiety. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, pH, and solvent systems, to achieve efficient coupling and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(H-gamma-Glu-cys-betana)2 undergoes various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfide-linked dimers.

    Reduction: Free thiol-containing monomers.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

(H-gamma-Glu-cys-betana)2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in cellular redox regulation and as a precursor for glutathione synthesis.

    Medicine: Explored for its potential antioxidant properties and therapeutic applications in oxidative stress-related diseases.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of (H-gamma-Glu-cys-betana)2 involves its interaction with cellular redox systems. The compound can modulate the redox state by participating in oxidation-reduction reactions, thereby influencing cellular processes such as signal transduction and gene expression. Its molecular targets include enzymes involved in redox regulation and antioxidant defense pathways.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide with gamma-glutamyl, cysteine, and glycine residues.

    Cysteinylglycine: A dipeptide with cysteine and glycine residues.

    Gamma-glutamylcysteine: A dipeptide with gamma-glutamyl and cysteine residues.

Uniqueness

(H-gamma-Glu-cys-betana)2 is unique due to the presence of the betaine moiety, which imparts distinct chemical and biological properties. Unlike glutathione, which primarily functions as an antioxidant, this compound may have additional roles in osmoprotection and methylation processes due to the betaine component.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N6O8S2/c37-27(35(47)48)13-15-31(43)41-29(33(45)39-25-11-9-21-5-1-3-7-23(21)17-25)19-51-52-20-30(42-32(44)16-14-28(38)36(49)50)34(46)40-26-12-10-22-6-2-4-8-24(22)18-26/h1-12,17-18,27-30H,13-16,19-20,37-38H2,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBNLMYXPGRVSQ-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745636
Record name (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165174-63-0
Record name (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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